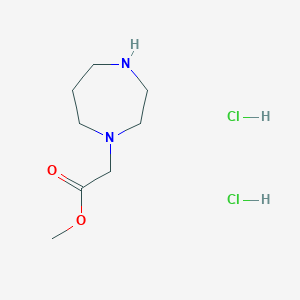
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Vue d'ensemble
Description
“Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride” is a chemical compound with the CAS Number: 1170891-84-5 . It has a molecular weight of 245.15 and its molecular formula is C8H18Cl2N2O2 . It is commonly referred to as MDDA.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H16N2O2.2ClH/c1-12-8(11)7-10-5-2-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride” is a solid at room temperature . More specific physical and chemical properties were not available in the web search results.Applications De Recherche Scientifique
Synthesis and Chemical Interactions
Research on compounds related to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride often focuses on the synthesis and chemical interactions of structurally similar molecules. For instance, the study of a new benzodiazepine molecule and its interactions with diorganotin(IV)chlorides revealed insights into molecular conformations and supramolecular structures, highlighting the intricate behaviors of diazepine derivatives in chemical reactions (Garoufis et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, research has explored the synthesis of diazepine derivatives for potential therapeutic applications. For example, the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes provides a basis for developing novel compounds with potential biological activity (Dekeukeleire et al., 2012).
Antiproliferative Activity
Further, some studies have examined the antiproliferative activity of diazepine derivatives, suggesting their potential use in cancer therapy. Research on 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives indicated cytotoxic activity in vitro against human cancer cell lines, presenting a new avenue for anticancer drug development (Liszkiewicz, 2002).
Analytical Chemistry and Molecular Structure Studies
Analytical and structural studies on diazepine compounds provide critical insights into their chemical properties and potential applications. The synthesis and spectral analysis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones explore the molecular structures and reactions of diazepine derivatives, contributing to a deeper understanding of their chemical behavior (Gomaa, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7-10-5-2-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZRHCBLTVLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | |
CAS RN |
1170891-84-5 | |
| Record name | methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



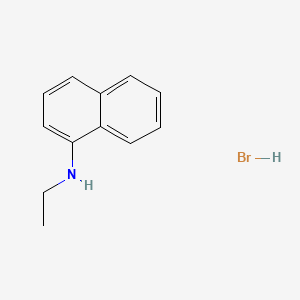
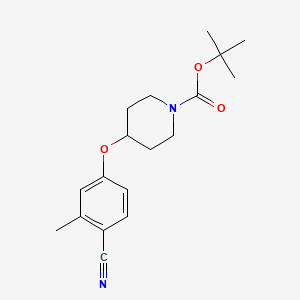
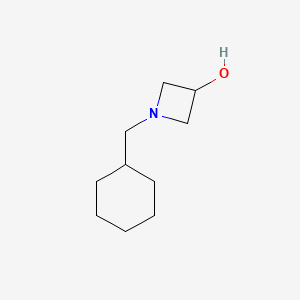
![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)
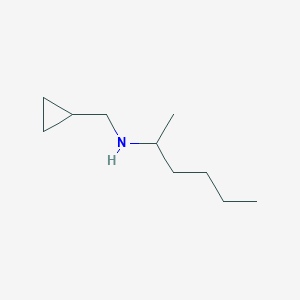
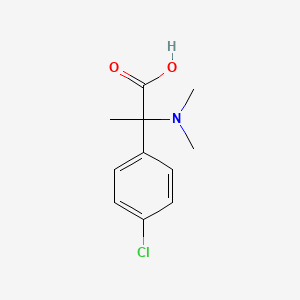
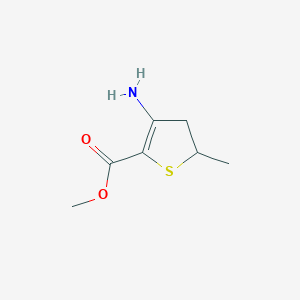
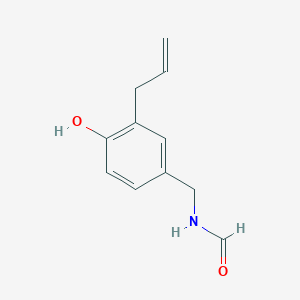

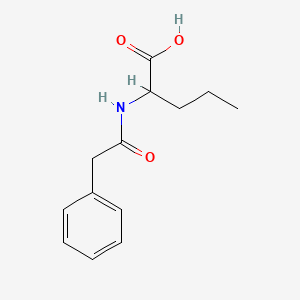
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
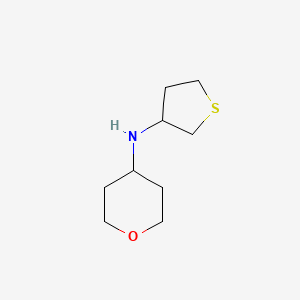
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)